Sulfanilyl fluoride
Overview
Description
Sulfanilyl fluoride is a chemical entity involved in several organic reactions, especially those pertaining to sulfonyl fluoride synthesis and applications in sulfur(VI) fluoride exchange-based "click chemistry." Its significance arises from its utility as a synthetic motif for chemical biology, molecular pharmacology, and material science.
Synthesis Analysis
The synthesis of sulfanilyl fluoride and related compounds can be achieved through several methods, including the copper-free Sandmeyer-type reaction, which is practical for the direct synthesis of sulfonyl fluorides from aromatic amines via in situ diazotization, showing broad functional group tolerance and scalability (Zhong et al., 2020). Moreover, an efficient synthesis method from sulfonamides to sulfonyl fluorides capitalizes on the formation of the sulfonyl chloride and subsequent conversion to sulfonyl fluoride using KF, offering a mild and chemoselective protocol for late-stage formation of sulfonyl fluorides from densely functionalized molecules (Pérez-Palau & Cornella, 2020).
Molecular Structure Analysis
The molecular structure of sulfanilyl fluoride derivatives can be determined through X-ray crystallography and electron diffraction, revealing detailed geometric parameters. For instance, cis-sulfanuric fluoride's structure in both solid state and gas-phase has been elucidated, showing a slightly puckered six-membered sulfur—nitrogen ring with specific NSNS dihedral angles and SN bond lengths (Haist et al., 1998).
Chemical Reactions and Properties
Sulfanilyl fluoride and its derivatives participate in a variety of chemical reactions, including the Sandmeyer-type reactions for the synthesis of sulfonyl fluorides and the efficient fluorination of alcohols using sulfonyl fluorides as reagents. These compounds have been applied in deoxyfluorination reactions, highlighting their utility in introducing fluorine into molecules, which is valuable for medicinal chemistry and drug development (Nielsen et al., 2018).
Physical Properties Analysis
Sulfanilyl fluoride derivatives exhibit diverse physical properties that are crucial for their application in various fields. These include their solubility, crystallinity, and stability under different conditions. The methodologies for analyzing these properties involve spectroscopic techniques and thermal analyses, providing insights into their behavior in solid and solution states.
Chemical Properties Analysis
The chemical properties of sulfanilyl fluoride derivatives, such as reactivity, stability, and compatibility with various functional groups, are pivotal for their synthetic applications. Their ability to undergo sulfur(VI) fluoride exchange reactions, acting as sulfonylating agents, and their role in click chemistry highlight the versatility of these compounds in organic synthesis.
- (Zhong et al., 2020)
- (Pérez-Palau & Cornella, 2020)
- (Haist et al., 1998)
- (Nielsen et al., 2018)
Scientific Research Applications
1. Synthesis and Chemical Biology
Sulfanilyl fluoride and its derivatives are actively explored in synthesis and chemical biology. Laudadio et al. (2019) demonstrate an electrochemical method to prepare sulfonyl fluorides, a category that includes sulfanilyl fluoride, using mild conditions, broadening their accessibility for chemical applications (Laudadio et al., 2019). Similarly, Carneiro et al. (2023) emphasize the growth in the application of sulfur(VI) fluorides in biomolecular chemistry and medicinal chemistry, highlighting their potential in bioconjugation and chemical biology (Carneiro et al., 2023).
2. Catalysis and Organic Synthesis
Sulfanilyl fluoride and related sulfur(VI) fluorides are gaining attention in catalysis. Lee et al. (2021) discuss the use of sulfur(VI) fluorides in catalytic transformations, focusing on foundational examples in organic synthesis and emphasizing key mechanistic studies (Lee et al., 2021). Moreover, Xu et al. (2019) present a novel method for synthesizing aliphatic sulfonyl fluorides, which includes sulfanilyl fluoride derivatives, showing their importance in molecular pharmacology and chemical biology (Xu et al., 2019).
3. Fluoride Sensing and Environmental Applications
Fluoride sensing and environmental applications are another area where sulfanilyl fluoride derivatives are relevant. Wade et al. (2010) discuss the recognition and sensing of fluoride anion using organoboron compounds, which could potentially involve derivatives of sulfanilyl fluoride (Wade et al., 2010). Jeyaseelan et al. (2021) explore the use of sulfonated graphene oxide for fluoride adsorption, a process where sulfanilyl fluoride derivatives could play a role (Jeyaseelan et al., 2021).
4. Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceuticals and medicinal chemistry, sulfanilyl fluoride shows potential. Ceruso et al. (2014) examine sulfonamides incorporating fluorine for inhibiting carbonic anhydrases, an application where sulfanilyl fluoride derivatives could be significant (Ceruso et al., 2014).
Safety And Hazards
Sulfanilyl fluoride can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
Sulfonyl fluorides, including Sulfanilyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of more accessible synthetic strategies to make a diverse array of S(VI) fluorides has unlocked a further expansion of their application in biomolecular chemistry . Future challenges and opportunities with fluorine in drugs are also being explored .
properties
IUPAC Name |
4-aminobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKPIBWYZWYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059176 | |
Record name | Benzenesulfonyl fluoride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfanilyl fluoride | |
CAS RN |
98-62-4 | |
Record name | 4-Aminobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfanilyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanilyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphanilyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFANILYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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